molecular formula C9H9N3O3 B3050628 2-(6-Nitro-1h-indazol-1-yl)ethanol CAS No. 27414-25-1

2-(6-Nitro-1h-indazol-1-yl)ethanol

Cat. No.: B3050628
CAS No.: 27414-25-1
M. Wt: 207.19 g/mol
InChI Key: HMSWPUPFIDHGQF-UHFFFAOYSA-N
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Description

2-(6-Nitro-1H-indazol-1-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanol moiety

Scientific Research Applications

2-(6-Nitro-1H-indazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of similar compounds like ethanol involves denaturation of proteins . Ethanol also binds to GABA, glycine, NMDA receptors and modulates their effects . Ethanol is also metabolised by the hepatic enzyme alcohol dehydrogenase .

Safety and Hazards

Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-nitro-1H-indazole with ethylene oxide in the presence of a base to yield the desired product . Another approach includes the use of acetic acid and acetic anhydride under reflux conditions to obtain the compound .

Industrial Production Methods

Industrial production methods for 2-(6-Nitro-1H-indazol-1-yl)ethanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: 2-(6-Nitro-1H-indazol-1-yl)acetaldehyde or 2-(6-Nitro-1H-indazol-1-yl)acetic acid.

    Reduction: 2-(6-Amino-1H-indazol-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-indazole: Lacks the ethanol moiety but shares the nitro-indazole core.

    2-(6-Amino-1H-indazol-1-yl)ethanol: A reduced form of the compound with an amino group instead of a nitro group.

    2-(6-Nitro-1H-indazol-1-yl)acetaldehyde: An oxidized form with an aldehyde group.

Uniqueness

2-(6-Nitro-1H-indazol-1-yl)ethanol is unique due to the combination of the nitro-indazole core with an ethanol moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(6-nitroindazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-9-5-8(12(14)15)2-1-7(9)6-10-11/h1-2,5-6,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSWPUPFIDHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296138
Record name 2-(6-nitro-1h-indazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27414-25-1
Record name NSC107944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(6-nitro-1h-indazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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